molecular formula C9H12N2O B11736806 6-(Oxolan-2-yl)pyridin-3-amine

6-(Oxolan-2-yl)pyridin-3-amine

Cat. No.: B11736806
M. Wt: 164.20 g/mol
InChI Key: VQXKKPQMEOWBAQ-UHFFFAOYSA-N
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Description

6-(Oxolan-2-yl)pyridin-3-amine is a heterocyclic compound that features a pyridine ring substituted with an oxolane group at the second position and an amine group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Oxolan-2-yl)pyridin-3-amine typically involves the reaction of pyridine derivatives with oxolane derivatives under specific conditions. One common method involves the use of substituted pyridin-2-amine and substituted pyridine-2-carbaldehyde in methanol, with p-toluenesulfonic acid as a catalyst. The reaction mixture is stirred at 70°C for 12 hours, followed by extraction with ethyl acetate and purification by silica gel chromatography .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as preparative high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-(Oxolan-2-yl)pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

Scientific Research Applications

6-(Oxolan-2-yl)pyridin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Oxolan-2-yl)pyridin-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to effects such as cell cycle arrest or apoptosis in cancer cells .

Comparison with Similar Compounds

  • 6-(Oxolan-3-yloxy)pyridin-3-amine
  • N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide

Comparison: 6-(Oxolan-2-yl)pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in biological assays. For example, its cytotoxic activity against certain cancer cell lines may be higher or lower depending on the specific structural features .

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

6-(oxolan-2-yl)pyridin-3-amine

InChI

InChI=1S/C9H12N2O/c10-7-3-4-8(11-6-7)9-2-1-5-12-9/h3-4,6,9H,1-2,5,10H2

InChI Key

VQXKKPQMEOWBAQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C2=NC=C(C=C2)N

Origin of Product

United States

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